Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological and chemical properties. Indole derivatives are prevalent in natural products and pharmaceuticals due to their significant biological activities.
Mechanism of Action
The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure efficiency and consistency. The choice of reagents and solvents is carefully selected to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Biologically, indole derivatives are known for their diverse activities, including antiviral, anti-inflammatory, and anticancer properties. Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate may be studied for its potential biological activities and therapeutic applications.
Medicine: In medicine, this compound could be explored for its pharmacological properties. Its structural similarity to other bioactive molecules suggests it may have potential as a drug candidate for various diseases.
Industry: In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate: This compound shares the tert-butyl and trifluoromethyl groups but differs in its core structure.
N-tert-butyl-3-(trifluoromethyl)benzamide: Another related compound with a benzamide core instead of an indole core.
Uniqueness: Tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 7-(trifluoromethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-16(2,3)24-15(23)22-7-6-12-11-5-4-10(17(18,19)20)8-13(11)21-14(12)9-22/h4-5,8,21H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFOOQXKMKNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.